molecular formula C12H14F3N B8430311 1-[4-(Trifluoromethyl)phenyl]piperidine

1-[4-(Trifluoromethyl)phenyl]piperidine

Cat. No.: B8430311
M. Wt: 229.24 g/mol
InChI Key: URGBNJOCJKXBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H14F3N/c13-12(14,15)10-4-6-11(7-5-10)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2

InChI Key

URGBNJOCJKXBFP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In accordance with the GWI, 2.0 mmol of 4-chlorobenzotrifluoride, 2.4 mmol of piperidine, 2.8 mmol of potassium tert-butoxide, 0.4 mmol of lithium bromide, 1.0 mol-% (9.4 mg) of palladacycle ((trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II) in 10 ml of toluene are reacted. 4-Trifluoromethylphenylpiperidine and 3-trifluoromethylphenylpiperidine in the ratio 6:1 are obtained in 65% yield.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2.4 mmol
Type
reactant
Reaction Step One
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladacycle
Quantity
9.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
trans-di(μ-aceto)-bis[o[di-o-tolylphosphino)benzyl]dipalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The general procedure from Example 1 was followed using 4-chlorobenzotrifluoride (650 mg, 3.6 mmol) and piperidine (258 mg, 3.0 mmol) with Pd2(dba)3 (55 mg, 0.081 mmol) and (Me3C)2PH(O) (21.0 mg, 0.126 mmol) and NaOtBu (432 mg, 4.5 mmol) in 6.0 mL of toluene. After 48 h, the reaction mixture was chromatographed with 5% ethyl acetate/hexane to give 161 mg (23% yield) of 4-piperidinobenzotrifluoride. It was >95% pure by 1H NMR and GC/MS. 1H NMR (500 MHz, CDCl3): δ 7.36 (d, J=8.78 Hz, 2H), 6.82 (d, J=8.79 Hz, 2H), 3.18 (m, 4H), 1.60 (m, 4H), 1.54 (m, 2H) ppm. 13C NMR (125 MHz, CDCl3): d 153.7, 127.6, 126.3, 114.5, 49.2, 25.4, 24.2 ppm. MS: Calculated for C12H14F3N(M+): 229.1. Found: 230.2 (M++H).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(Me3C)2PH(O)
Quantity
21 mg
Type
reactant
Reaction Step Three
Quantity
432 mg
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Quantity
55 mg
Type
catalyst
Reaction Step Six

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